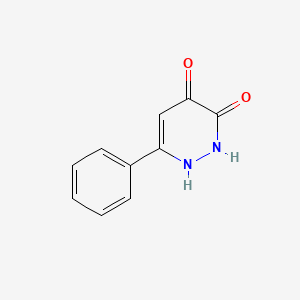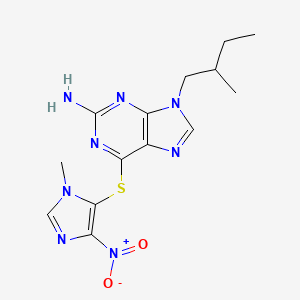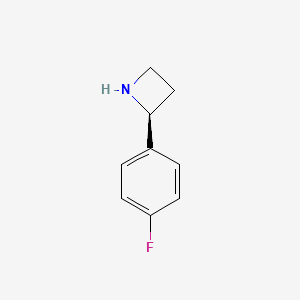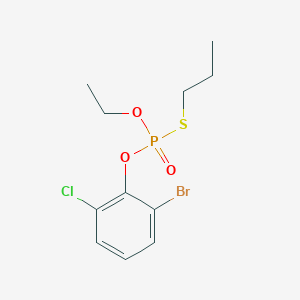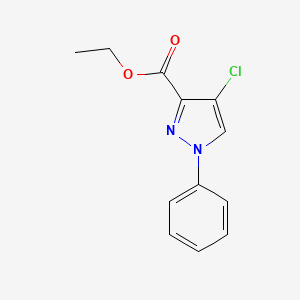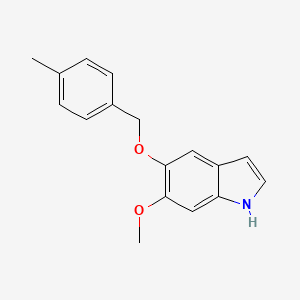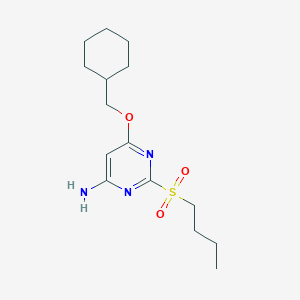
2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a sulfonyl group and a cyclohexylmethoxy group, suggests it may have interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the sulfonyl group: This step may involve the reaction of the pyrimidine core with butane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclohexylmethoxy group: This can be done by reacting the intermediate with cyclohexylmethanol under suitable conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or modify the pyrimidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce simpler amines or alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential therapeutic agent for diseases where pyrimidine analogs are effective.
Industry: Used in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-(Butane-1-sulfonyl)-4,6-diaminopyrimidine: Lacks the cyclohexylmethoxy group.
6-(Cyclohexylmethoxy)-2-methylpyrimidin-4-amine: Has a methyl group instead of the sulfonyl group.
Uniqueness
2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is unique due to the combination of the sulfonyl and cyclohexylmethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
| 651733-96-9 | |
分子式 |
C15H25N3O3S |
分子量 |
327.4 g/mol |
IUPAC名 |
2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3O3S/c1-2-3-9-22(19,20)15-17-13(16)10-14(18-15)21-11-12-7-5-4-6-8-12/h10,12H,2-9,11H2,1H3,(H2,16,17,18) |
InChIキー |
ZAKXYNYWFRXIIU-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)C1=NC(=CC(=N1)OCC2CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


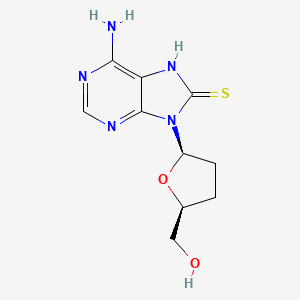
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/no-structure.png)
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)


